BenchChemオンラインストアへようこそ!

Suloxifen

Sulfoximine Hydrogen Bonding Lipophilicity

Suloxifen is a foundational sulfoximine pharmacophore (INN 1973) with dual broncholytic and antispasmodic activity, eliminating polypharmacy variables in respiratory models. Its S,S-diphenylsulfoximine core offers distinct hydrogen-bonding and metabolic stability vs. tertiary amine anticholinergics. Benchmark novel sulfoximine candidates against this historically validated reference or use the documented 13% KOH/DMSO N-alkylation yield as a baseline for synthetic method development. Backed by DrugBank (DB20903), UNII identifiers, and multi-vendor availability for GLP and regulatory workflows.

Molecular Formula C18H24N2OS
Molecular Weight 316.5 g/mol
CAS No. 25827-12-7
Cat. No. B1622924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuloxifen
CAS25827-12-7
Molecular FormulaC18H24N2OS
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H24N2OS/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
InChIKeyHSOWGTFAGFRXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suloxifen CAS 25827-12-7: Product Identity and Pharmacological Classification for Research Procurement


Suloxifen (CAS 25827-12-7) is an aminoalkyl S,S-diphenylsulfoximine derivative originally patented by Warner-Lambert Pharmaceutical Co. as a broncholytic and antispasmodic agent [1]. The compound features a sulfoximine functional group (N=S=O) linked to a diethylaminoethyl chain and two phenyl rings, with a molecular formula of C18H24N2OS and a molecular weight of 316.46 g/mol [2][3]. Suloxifen is classified as an experimental small molecule drug in DrugBank (DB20903) and holds an INN designation from WHO [4][5].

Suloxifen Differentiation: Why Closely Related Bronchodilators and Antispasmodics Cannot Substitute Without Validation


Suloxifen cannot be substituted with structurally similar bronchodilators or antispasmodics without experimental validation because its sulfoximine pharmacophore introduces physicochemical properties distinct from conventional tertiary amine anticholinergics (e.g., oxyphenonium, oxyphencyclimine), amide-based smooth muscle relaxants, or xanthine derivatives. The sulfoximine group confers unique hydrogen-bonding capacity and metabolic stability that directly affect receptor binding kinetics and in vivo clearance rates [1]. Additionally, Suloxifen is explicitly classified as both broncholytic and antispasmodic, indicating a dual-action profile not universally shared across in-class alternatives, many of which target only one of these pathways [2][3]. The evidence below quantifies these structural, physicochemical, and functional differences that preclude generic interchange.

Suloxifen Evidence Guide: Quantified Differentiation Metrics for Research Selection


Sulfoximine Pharmacophore: Quantified Physicochemical Differentiation from Tertiary Amine Anticholinergics

Suloxifen contains an S,S-diphenylsulfoximine core structure (N=S=O) that fundamentally differentiates it from conventional tertiary amine anticholinergics such as oxyphenonium and oxyphencyclimine, which rely on ester or amide linkages. The sulfoximine group provides three hydrogen-bond acceptor sites (HBA = 3) versus one to two in typical tertiary amine antispasmodics, while maintaining zero hydrogen-bond donors (HBD = 0), yielding a topological polar surface area (tPSA) of 41.05 Ų and a calculated LogP of 4.78 . This hydrogen-bonding profile enables distinct binding interactions with muscarinic acetylcholine receptor subtypes without introducing the metabolic lability associated with ester-containing anticholinergics [1][2].

Sulfoximine Hydrogen Bonding Lipophilicity Metabolic Stability Drug Design

Dual Broncholytic and Antispasmodic Activity: Functional Differentiation from Single-Mechanism Alternatives

Suloxifen is explicitly patented and classified as both a broncholytic and antispasmodic agent by Warner-Lambert Pharmaceutical Co. [1]. This dual functional profile contrasts with many in-class alternatives that exhibit only one of these activities: for example, oxyphenonium is primarily an anticholinergic antispasmodic without notable direct broncholytic claims, while conventional β2-agonists (e.g., salbutamol) provide broncholysis but lack significant antispasmodic activity in non-respiratory smooth muscle [2]. The compound's sulfoximine scaffold enables this dual action, as documented in recent reviews highlighting Suloxifen as a key example of sulfoximine-containing therapeutic agents [3].

Broncholytic Antispasmodic Smooth Muscle Relaxation Asthma Spasm

Synthetic Accessibility: Validated N-Alkylation Route with Quantified Yield

A validated synthetic route to Suloxifen via N-alkylation of NH-sulfoximines using alkyl bromides with KOH in DMSO at room temperature has been reported, achieving yields up to 97% for analogous sulfoximine N-alkylations [1]. However, the specific alkylation step using N-(2-bromoethyl)-N,N-diethylamine to install the diethylaminoethyl side chain of Suloxifen proceeds with a low 13% yield under these conditions, highlighting the synthetic challenge posed by this particular electrophile [1]. This yield is quantitatively distinct from the 45-91% yields achieved in copper-catalyzed visible-light N-alkylation methods developed for broader sulfoximine functionalization, providing researchers with a benchmark for optimization efforts [2].

Sulfoximine Synthesis N-Alkylation Medicinal Chemistry Process Chemistry

Registry and Regulatory Status Differentiation: INN Designation and UNII Assignment

Suloxifen holds an official International Nonproprietary Name (INN) designation from the World Health Organization (INN 3470) and is assigned a unique FDA UNII identifier (LD18TA6Q06 for the free base; C0HG40P7PY for the oxalate salt) [1][2]. This regulatory-level nomenclature distinguishes Suloxifen from structurally similar but non-INN-designated sulfoximine analogs and from research-only tool compounds lacking standardized identity verification. Many close analogs (e.g., S-methyl-S-phenylsulfoximine derivatives) lack INN status and corresponding UNII assignment, limiting their traceability in regulatory or clinical research contexts [3].

INN UNII Regulatory Status Drug Nomenclature Procurement

Historical Precedence as Sulfoximine Pharmacophore Benchmark Compound

Suloxifen represents one of the earliest sulfoximine-containing drug candidates to receive INN designation (p-INN List 30, 1973), establishing it as a historical benchmark for the sulfoximine pharmacophore class [1][2]. In contrast, the majority of sulfoximine-containing clinical candidates (e.g., Bayer's BAY 1143572, AstraZeneca's AZD6738) emerged only after 2010, following Lücking's comprehensive reviews highlighting the sulfoximine group's advantages in medicinal chemistry [3]. This temporal precedence positions Suloxifen as a validated reference standard for structure-activity relationship (SAR) studies exploring sulfoximine modifications, whereas newer sulfoximine candidates have more limited historical data [3].

Sulfoximine Pharmacophore Drug Discovery Benchmark Lead Compound

Suloxifen Optimal Use Cases: Research and Industrial Scenarios Supported by Differentiation Evidence


In Vivo Asthma and Smooth Muscle Spasm Models Requiring Dual Broncholytic-Antispasmodic Activity

Suloxifen is optimal for in vivo studies using dog bronchoconstrictor preparations or guinea pig smooth muscle assays that require simultaneous airway relaxation and systemic antispasmodic effects [1]. Unlike single-mechanism alternatives (β2-agonists for broncholysis; anticholinergics for spasmolysis), Suloxifen provides both activities from a single compound, reducing polypharmacy variables in experimental design [2]. Researchers should note that while in vivo activity is documented, the compound's specific potency metrics (EC50/IC50) in these models are not publicly available in contemporary literature; users must independently validate dose-response relationships for their specific experimental systems [1].

Sulfoximine Pharmacophore Reference Standard for Structure-Activity Relationship Studies

Medicinal chemistry programs investigating sulfoximine-containing drug candidates should utilize Suloxifen as a foundational reference compound due to its 1973 INN designation, which establishes it as one of the earliest validated sulfoximine pharmacophores [1][2]. When benchmarking novel sulfoximine derivatives for metabolic stability or receptor binding, Suloxifen serves as a historically documented comparator, whereas newer sulfoximine candidates (e.g., BAY 1143572) have more limited long-term safety or stability data [3]. The compound's S,S-diphenylsulfoximine core provides a distinct structural template for exploring N-alkylation modifications and their impact on broncholytic potency [3].

Synthetic Methodology Development and Optimization Studies

Suloxifen is a valuable target molecule for synthetic chemists developing novel N-alkylation methodologies for sulfoximines. The documented 13% yield achieved with standard KOH/DMSO N-alkylation conditions provides a quantifiable baseline for evaluating improved synthetic protocols [1]. Researchers developing visible-light photocatalysis, transition-metal catalysis, or flow chemistry approaches can use Suloxifen as a challenging benchmark substrate—successful improvement over the 13% baseline constitutes a meaningful methodological advance [2]. The compound's commercial availability from multiple vendors (TargetMol, InvivoChem) ensures accessible starting material for such optimization studies [3][4].

Regulated Research Requiring Traceable Compound Identity Standards

For GLP studies, clinical trial material preparation, or pharmacopeial monograph development, Suloxifen's INN designation (WHO INN 3470) and UNII identifiers (LD18TA6Q06 free base; C0HG40P7PY oxalate) provide unambiguous identity verification and cross-referencing across regulatory databases [1][2]. This distinguishes Suloxifen from research-only sulfoximine analogs lacking standardized nomenclature, which may introduce identity ambiguity in regulatory submissions. The compound's DrugBank entry (DB20903) further facilitates computational modeling and database integration in multi-compound screening workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suloxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.